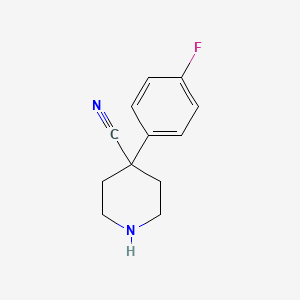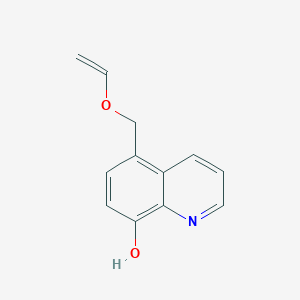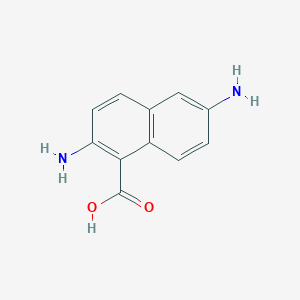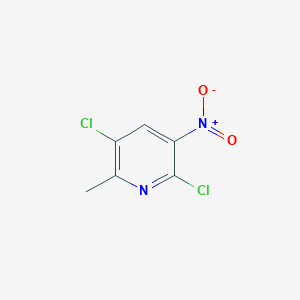
3-ethyl-6-methoxyisoquinolin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-ethyl-6-methoxyisoquinolin-1(2H)-one is an organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. These compounds are known for their diverse biological activities and are often used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-6-methoxyisoquinolin-1(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-ethyl-6-methoxyisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the carbonyl group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions on the aromatic ring, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: N-oxides.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its structural similarity to bioactive isoquinoline alkaloids.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-ethyl-6-methoxyisoquinolin-1(2H)-one would depend on its specific biological activity. Generally, isoquinoline derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or intercalation into DNA.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-methoxyisoquinolin-1(2H)-one: Lacks the ethyl group at the 3-position.
3-ethylisoquinolin-1(2H)-one: Lacks the methoxy group at the 6-position.
Isoquinolin-1(2H)-one: Lacks both the ethyl and methoxy groups.
Uniqueness
3-ethyl-6-methoxyisoquinolin-1(2H)-one is unique due to the presence of both the ethyl and methoxy groups, which can influence its chemical reactivity and biological activity. These substituents can affect the compound’s solubility, stability, and interaction with biological targets.
Propriétés
Formule moléculaire |
C12H13NO2 |
|---|---|
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
3-ethyl-6-methoxy-2H-isoquinolin-1-one |
InChI |
InChI=1S/C12H13NO2/c1-3-9-6-8-7-10(15-2)4-5-11(8)12(14)13-9/h4-7H,3H2,1-2H3,(H,13,14) |
Clé InChI |
YFIKRHXPIRBCMY-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=C(C=CC(=C2)OC)C(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2H-Thieno[3,2-e]-1,2-thiazin-4-ol, 3,4-dihydro-, 1,1-dioxide, (4S)-](/img/structure/B11897805.png)


![1-(Benzo[d][1,3]dioxol-4-yl)piperazine](/img/structure/B11897831.png)
![2-Cyclopentyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11897836.png)



![[(4-Methoxynaphthalen-1-YL)methyl]hydrazine](/img/structure/B11897856.png)

![Isothiazolo[5,4-b]quinolin-3-amine](/img/structure/B11897860.png)

